NK Cell Cytotoxicity: D-Stereoisomer Dipeptide Methyl Esters Are Non-Toxic, in Contrast to Potent L,L-Dipeptide Methyl Ester Toxicity
In a direct comparative study, Thiele et al. demonstrated that L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) irreversibly eliminates all human NK cell function at concentrations greater than 50 µM within 15 minutes of exposure [1]. Critically, the same study reported that dipeptide methyl esters in which L-amino acids were substituted with D-stereoisomers produced compounds that had no toxic effect on NK cells [1]. This stereochemistry-dependent toxicity gate provides a quantifiable safety differentiation: L,L-dipeptide methyl esters exhibit a toxic threshold of ≤50 µM, whereas D,D-configured analogs (including H-D-Leu-D-Phe-OMe) are non-toxic in the identical assay system.
D,D-stereoisomer: no toxic effect
| Evidence Dimension | NK cell cytotoxicity (functional elimination of NK activity from human PBMCs) |
|---|---|
| Target Compound Data | No toxic effect on NK cells (D-stereoisomer dipeptide methyl ester class) |
| Comparator Or Baseline | L-Leu-L-Leu-OMe: >50 µM eliminates all NK function within 15 min |
| Quantified Difference | >50 µM (toxic threshold for L,L) vs. no toxicity observed (D,D); qualitative binary difference confirmed within the same study |
| Conditions | Human peripheral blood mononuclear cells (PBMCs); 15-min exposure; NK function assessed by standard cytotoxicity assay |
Why This Matters
For researchers employing dipeptide methyl esters in cell-based assays—particularly those involving lymphocyte or NK cell populations—the absence of off-target NK cytotoxicity in the D,D stereoisomer directly determines experimental interpretability and cell population viability.
- [1] Thiele, D.L., Kurosaka, M., and Lipsky, P.E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proc. Natl. Acad. Sci. USA, 82(8), 2468–2472. View Source
